3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

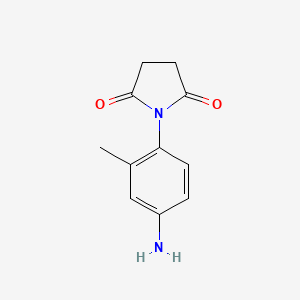

“3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein .

Molecular Structure Analysis

The molecular formula of “3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is C13H11BrN2O3 . The molecular weight is 323.15 .Physical And Chemical Properties Analysis

The physical form of “3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is solid . It has a molecular weight of 323.15 . The boiling point is predicted to be 588.0±50.0 °C , and the density is predicted to be 1.688±0.06 g/cm3 .Scientific Research Applications

Treatment of B-cell Non-Hodgkin Lymphoma

Lenalidomide has shown promising properties in the treatment of B-cell non-Hodgkin lymphoma . It is an immunomodulatory drug that has been used in combination with rituximab and chemotherapy as a first-line treatment . The lenalidomide-based regimen was associated with prolonged overall survival and progression-free survival .

Treatment of Multiple Myeloma (MM)

Lenalidomide is commonly used as a first-line therapy in many hematological cancers, such as multiple myeloma . It functions as a molecular glue for the protein degradation of neosubstrates by CRL4CRBN .

3. Treatment of 5q Myelodysplastic Syndromes (5q MDS) Lenalidomide is widely used for treating 5q myelodysplastic syndromes . It induces 26S proteasomal degradation of neosubstrates by hijacking E3 ubiquitin ligase CRL4CRBN via interactions between Lenalidomide and cereblon (CRBN) .

Controlling Neosubstrate Degradation

Lenalidomide derivatives and proteolysis-targeting chimeras are used for controlling neosubstrate degradation . The targeted protein degradation (TPD) of neosubstrates is crucial for Lenalidomide therapy .

Development of Proteolysis-Targeting Chimeras (PROTACs)

Lenalidomide is used in the development of Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of target proteins . PROTACs using Lenalidomide with a target protein binder also induce the degradation of target proteins .

Selective Targeted Protein Degradation (TPD)

Modifications of Lenalidomide are essential for controlling neosubstrate selectivity . For example, 6-fluoro lenalidomide induced the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .

Safety and Hazards

The safety information for “3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

The primary target of Lenalidomide-Br is the ubiquitin E3 ligase cereblon . Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Lenalidomide-Br, as a lenalidomide analog, acts as a ligand for cereblon . It binds to cereblon and induces the enzyme to degrade specific proteins . This interaction results in changes in cellular processes, including cell cycle progression and immune response modulation .

Biochemical Pathways

The binding of Lenalidomide-Br to cereblon affects various biochemical pathways. One significant pathway involves the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are crucial for the development and function of several immune cells, including T cells and B cells .

Result of Action

The molecular and cellular effects of Lenalidomide-Br’s action are complex and multifaceted. By inducing the degradation of IKZF1 and IKZF3, Lenalidomide-Br can modulate immune responses and influence cell cycle progression . These effects can have significant implications for the treatment of various diseases, including cancers and immune disorders .

properties

IUPAC Name |

3-(7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZFMUWTABGOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2439736.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2439737.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.3.1.04,9]henicosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2439740.png)

![3-Tert-butyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2439743.png)

![3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2439744.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)

![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)

![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)

![1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid](/img/structure/B2439753.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2439755.png)

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)